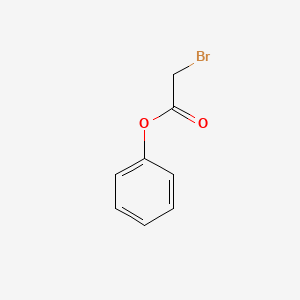

Phenyl bromoacetate

CAS No.: 84261-43-8

Cat. No.: VC13303369

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84261-43-8 |

|---|---|

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | phenyl 2-bromoacetate |

| Standard InChI | InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | UEWYUCGVQMZMGY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC(=O)CBr |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Phenyl bromoacetate is systematically named as phenyl 2-bromoacetate, with an InChIKey identifier of UEWYUCGVQMZMGY-UHFFFAOYSA-N . Its structure consists of a bromoacetyl group () esterified to a phenyl ring (), as represented by the SMILES notation . The compound’s density is , and it exhibits moderate flammability with a flash point of .

Table 1: Key Physicochemical Properties of Phenyl Bromoacetate

Synthesis and Industrial Production

Patent-Based Synthesis Methodology

The preparation of phenyl bromoacetate is detailed in the patent US4123443A, which describes a cost-effective, single-vessel process for synthesizing bromoacetic acid esters . The reaction involves:

-

Gradual addition of concentrated sulfuric acid to an aqueous mixture of chloroacetic acid and an alkali metal/ammonium bromide.

-

Maintenance of the reaction temperature between 40°C and 70°C to optimize bromide substitution.

-

Introduction of an azeotropic organic solvent (e.g., toluene) to facilitate water removal via distillation.

-

Esterification by adding an alcohol (phenol) to yield phenyl bromoacetate, followed by isolation from the organic layer .

This method achieves high yields (≥85%) and eliminates the need for intermediate purification, making it industrially scalable .

Applications in Organic and Medicinal Chemistry

Alkylation and Heterocyclic Synthesis

Phenyl bromoacetate is extensively employed as an alkylating agent. For example, it reacts with triazoles to form 2-(phenoxycarbonyl)methyl triazoles, which are precursors to bioactive molecules . Notably, it participates in synthesizing the A-ring of cylindrospermopsin, a cyanotoxin studied for its enzymatic inhibition properties .

Thiazolidinone Derivatives

The compound facilitates the synthesis of thiazolidin-4-one derivatives, such as:

These derivatives are investigated for antimicrobial and anticancer activities due to their structural mimicry of natural products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume